

N-(4-Fluorophenyl)succinimide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: **N-(4-Fluorophenyl)succinimide**

Cat. No.: **B188838**

[Get Quote](#)

N-(4-Fluorophenyl)succinimide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Fluorophenyl)succinimide is a chemical compound belonging to the succinimide class of molecules. Succinimide derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including potential as anticancer, anti-inflammatory, and anticonvulsant agents. This technical guide provides a summary of the key chemical properties of **N-(4-Fluorophenyl)succinimide**, a detailed experimental protocol for its synthesis, and an overview of the potential biological activities and associated signaling pathways based on studies of related succinimide compounds.

Chemical and Physical Properties

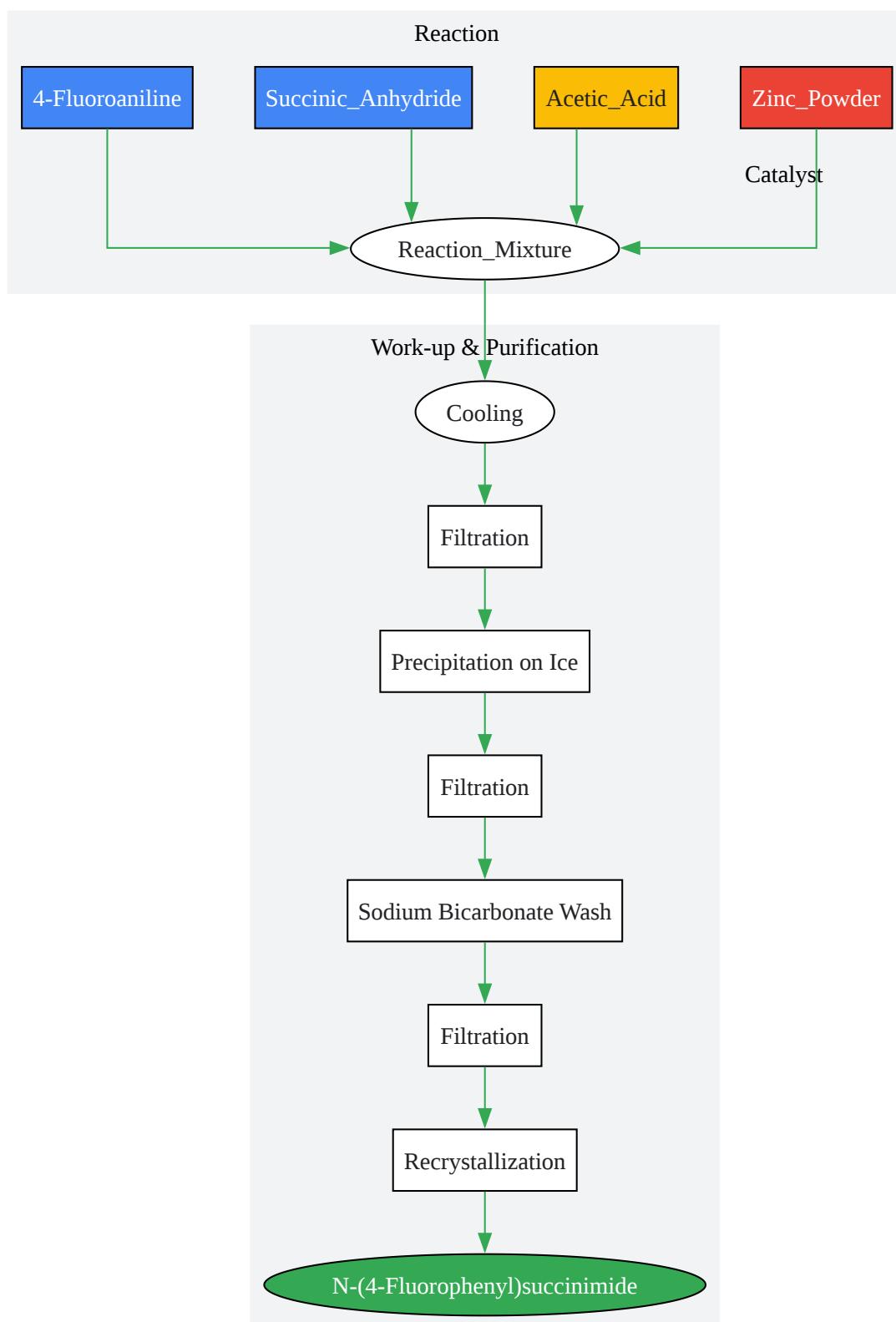
The fundamental chemical and physical properties of **N-(4-Fluorophenyl)succinimide** are summarized in the table below for easy reference.

Property	Value
CAS Number	60693-37-0 [1]
Molecular Formula	C ₁₀ H ₈ FNO ₂ [1]
Molecular Weight	193.17 g/mol [1]
IUPAC Name	1-(4-fluorophenyl)pyrrolidine-2,5-dione [1]

Synthesis of N-(4-Fluorophenyl)succinimide: An Experimental Protocol

The synthesis of N-substituted succinimides is a well-established chemical transformation. The following is a general and adaptable one-pot procedure for the synthesis of N-aryl succinimides, including **N-(4-Fluorophenyl)succinimide**, from the corresponding amine and succinic anhydride.[\[2\]](#)

Materials:


- 4-Fluoroaniline
- Succinic anhydride
- Glacial acetic acid
- Zinc powder
- Crushed ice
- Aqueous sodium bicarbonate solution
- Ethyl alcohol

Procedure:

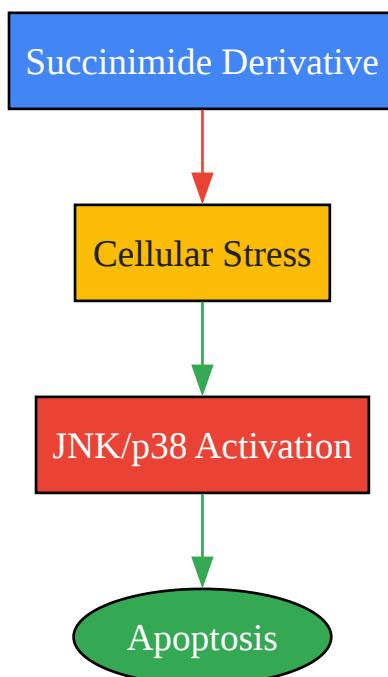
- Dissolve 4-fluoroaniline (0.040 mole) in glacial acetic acid (35 mL) in a suitable reaction vessel.

- Add succinic anhydride (0.044 mole) to the solution at once with vigorous stirring. Continue stirring for 10 minutes at room temperature.
- To this reaction mixture, add zinc powder (2 mole %) at once. An exothermic reaction will cause the temperature to increase to approximately 55°C.
- Maintain the reaction mixture at this temperature with continued stirring for 1.5 hours.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Filter the mixture to remove any unreacted zinc powder.
- Pour the filtrate onto crushed ice (150 g). The solid product will precipitate out of the solution.
- Filter the solid product and wash it thoroughly with water.
- To remove any unreacted succinamic acid, transfer the solid to an aqueous solution of sodium bicarbonate and stir for 10 minutes.
- Filter the purified solid, wash with water, and then recrystallize from ethyl alcohol to obtain the final product, **N-(4-Fluorophenyl)succinimide**.

Experimental Workflow:

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **N-(4-Fluorophenyl)succinimide**.


Potential Biological Activities and Signaling Pathways

While specific biological data for **N-(4-Fluorophenyl)succinimide** is limited in publicly available literature, the broader class of succinimide derivatives has been extensively studied and shown to possess a range of biological activities.^[3] These activities include anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects.^[3]

Of particular interest to drug development professionals is the reported anticancer activity of certain succinimide derivatives.^[4] Studies on various dicarboximide compounds have shown that they can induce apoptosis in cancer cells.^[4] The mechanism of this pro-apoptotic activity is thought to involve the activation of stress-related signaling pathways.^[4]

One of the key pathways implicated is the MAPK (Mitogen-Activated Protein Kinase) signaling cascade. Specifically, some succinimide derivatives have been shown to activate JNK (c-Jun N-terminal kinase) and p38 kinase, which are known to be involved in cellular responses to stress and can lead to apoptosis.^[4]

Representative Signaling Pathway for Succinimide-Induced Apoptosis:

[Click to download full resolution via product page](#)

Caption: A representative diagram of a stress-induced apoptotic pathway potentially activated by succinimide derivatives.

It is important to note that this is a generalized pathway and the specific molecular targets and mechanisms of action for **N-(4-Fluorophenyl)succinimide** have yet to be elucidated. Further research, including in vitro and in vivo studies, is required to determine the precise biological activity and therapeutic potential of this specific compound. The fluorophenyl moiety may significantly influence the compound's pharmacokinetic and pharmacodynamic properties compared to other substituted succinimides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ijcps.org [ijcps.org]
- 3. Research progress in biological activities of succinimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Succinimides with Potent Anticancer Activity: Synthesis, Activation of Stress Signaling Pathways and Characterization of Apoptosis in Leukemia and Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-(4-Fluorophenyl)succinimide CAS number and molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188838#n-4-fluorophenyl-succinimide-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com